N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide
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Overview
Description
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide typically involves the reaction of 4-(2-methoxyphenoxy)benzylamine with but-2-ynoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The but-2-ynamide moiety can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Synthesized via Schiff bases reduction route.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative.
Uniqueness
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide is unique due to its combination of a methoxyphenoxy group and a but-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-6-18(20)19-13-14-9-11-15(12-10-14)22-17-8-5-4-7-16(17)21-2/h4-5,7-12H,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHVMDIKSRWLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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